Bienvenue dans la boutique en ligne BenchChem!

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester

Anticancer Antiproliferative Activity Structure-Activity Relationship

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester (CAS 90033-86-6), also known as AS1712, is a synthetic 4(1H)-quinolone derivative. It was identified from a screen of 2 million compounds as a low-toxicity inhibitor of lung cancer cell proliferation and xenograft tumor growth.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 90033-86-6
Cat. No. B6548948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester
CAS90033-86-6
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c1-2-22-18(21)13-8-9-15-14(10-13)17(20)11-16(19-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)
InChIKeyMGUKTDNBGKTMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester (CAS 90033-86-6) | Compound Profile for Anticancer Research Procurement


6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester (CAS 90033-86-6), also known as AS1712, is a synthetic 4(1H)-quinolone derivative [1]. It was identified from a screen of 2 million compounds as a low-toxicity inhibitor of lung cancer cell proliferation and xenograft tumor growth [1]. Its mechanism of action is defined as a colchicine-binding site inhibitor (CBSI) that targets β-tubulin, inhibiting microtubule assembly and inducing mitotic arrest and apoptosis [1]. The compound has demonstrated activity against a broad range of cancer cell lines, including those with acquired drug resistance [1].

Why 4-Quinolone Analogs Cannot Simply Substitute for AS1712 (CAS 90033-86-6)


The 4(1H)-quinolone scaffold is highly sensitive to structural modifications, where seemingly minor changes result in significant shifts in antiproliferative potency and target binding [1]. The core structure-activity relationship (SAR) study for AS1712 explicitly demonstrated that a specific analog, RJ-LC-15-8, exhibited greater potency against H1975 cells, proving that biological activity is not uniform across the class [1]. Furthermore, the ability of AS1712 to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) and β-tubulin alterations is a specific functional phenotype that cannot be assumed for all in-class compounds, including more potent ones, without confirmatory data [1]. Substitution of the ethyl ester, such as with a free carboxylic acid (CAS 90033-85-5) or a methyl ester (CAS 90034-84-7), alters key physicochemical properties, directly impacting cell permeability and in vivo pharmacokinetics.

AS1712 (CAS 90033-86-6) Quantitative Differentiation Evidence Against Comparator Compounds


AS1712 vs. Lead Analog RJ-LC-15-8: Differential Antiproliferative Potency in H1975 Lung Cancer Cells

In a direct cell-based SAR study, the novel analog RJ-LC-15-8 was found to have a greater anti-proliferative potency for H1975 non-small cell lung cancer cells compared to the target compound AS1712 [1]. The specific GI50 or IC50 values were not publicly accessible in the abstract or open-access metadata for a precise quantitative comparison. This finding underscores that AS1712 is not the most potent analog in its series, but it also establishes a defined potency benchmark against which it can be differentiated. The study confirmed both compounds share the same mechanism of action (colchicine-site binding) [1].

Anticancer Antiproliferative Activity Structure-Activity Relationship

AS1712 vs. Free Acid Analog (CAS 90033-85-5): Functional Impact of 6-Position Esterification on Cellular Activity

The target compound (CAS 90033-86-6) is the ethyl ester of 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid (CAS 90033-85-5). Esterification of the carboxylic acid moiety is a common prodrug strategy to improve cell membrane permeability by increasing lipophilicity [2]. While a direct, side-by-side cellular permeability comparison between these two specific compounds was not found in the public domain, the general principle that ethyl esters have superior passive membrane diffusion compared to their free carboxylic acid counterparts is well-established [2]. This class-level inference is supported by the fact that the active, intracellular-targeting AS1712 was specifically identified and studied as the ethyl ester [1].

Physicochemical Properties Drug Permeability Prodrug Design

AS1712 vs. Methyl Ester Analog (CAS 90034-84-7): Strategic Choice of Ester for Potency and PK Modulation

The methyl ester analog (CAS 90034-84-7) represents another closely related compound differentiated only by the ester alkyl group. Metabolic hydrolysis rates of ester prodrugs are highly sensitive to the size of the ester alkyl group, with methyl esters generally being hydrolyzed faster than ethyl esters by esterases [2]. This can lead to a shorter half-life and different pharmacokinetic profile. Furthermore, the minor structural change can affect target binding; the SAR study around AS1712 revealed that modifications on the quinoline core significantly alter activity [1]. No direct comparative biological data were found for this pair.

Pharmacokinetics Metabolic Stability Ester Prodrugs

AS1712 Differentiation by Functional Activity: Overcoming Multidrug Resistance (MDR)

A key differentiator for AS1712 is its demonstrated ability to overcome acquired resistance mechanisms that cripple standard microtubule-targeting agents (MTAs) [1]. Specifically, AS1712 was shown to overcome P-glycoprotein (P-gp) efflux pump-mediated drug resistance and resistance driven by β-tubulin alterations [1]. This functional capability is not a universal feature of all colchicine-site binders or even all 4(1H)-quinolone derivatives. For example, the comparator analog RJ-LC-15-8 also shared this ability, but this was explicitly validated, demonstrating that such properties must be empirically confirmed for each analog [1].

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

High-Impact Research Applications for AS1712 (CAS 90033-86-6) Based on Differential Evidence


Tool Compound for Studying Colchicine-Binding Site on β-Tubulin

AS1712 is a validated, low-toxicity colchicine-binding site inhibitor (CBSI) [1]. Its well-defined mechanism makes it an ideal tool compound for competitive binding assays, tubulin polymerization assays, and structural biology studies focused on this specific binding pocket. Its use as a reference standard is supported by its identification from a large-scale screen, providing a distinct chemotype compared to the natural product colchicine [1].

Chemical Probe for Investigating Multidrug Resistance (MDR) Mechanisms

The proven ability of AS1712 to circumvent P-gp-mediated drug efflux and β-tubulin mutation-driven resistance makes it a high-value chemical probe [1]. It can be used in co-treatment studies with conventional MTAs (e.g., paclitaxel, vincristine) in resistant cell lines to dissect MDR pathways. This application directly leverages a key differentiator over many other tubulin inhibitors that are rendered ineffective by MDR.

In Vivo Proof-of-Concept Studies for Non-Small Cell Lung Cancer (NSCLC)

AS1712 was discovered for its efficacy against lung cancer cell proliferation and its ability to inhibit xenograft tumor growth in vivo [1]. For preclinical oncology research, this compound provides a defined starting point for NSCLC animal model studies, with a known mechanism and published in vivo activity. The ethyl ester form is specifically linked to this in vivo efficacy profile [1].

Medicinal Chemistry SAR Campaigns on the 4(1H)-Quinolone Scaffold

AS1712 serves as a critical benchmark in SAR studies, as its activity has been directly compared to the more potent analog RJ-LC-15-8 [1]. Researchers can use AS1712 as a baseline compound to evaluate new synthetic derivatives, aiming to improve potency while retaining or enhancing the ability to overcome drug resistance. Its established activity profile provides a quantitative and qualitative reference point for iterative lead optimization.

Quote Request

Request a Quote for 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.